Cystine, N,N'-diacetyl-, L-

Description

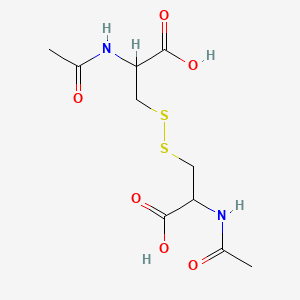

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQSLLEROSACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970791 | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-17-5 | |

| Record name | N,N'-Diacetyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological functions of N,N'-diacetyl-L-cystine in cellular models.

Biological Functions of N,N'-Diacetyl-L-Cystine (DiNAC) in Cellular Models

Executive Summary

N,N'-Diacetyl-L-cystine (DiNAC) represents a distinct class of thiol-based therapeutics, functionally divergent from its monomeric precursor, N-acetylcysteine (NAC).[1] While NAC is primarily recognized as a glutathione (GSH) precursor and direct antioxidant, DiNAC functions as a potent immunomodulator and disulfide-exchange agent .

This technical guide delineates the biological mechanisms of DiNAC in cellular models, specifically focusing on its utility in atherosclerosis , endothelial dysfunction , and thrombolysis . Unlike NAC, which requires millimolar concentrations for antioxidant effects, DiNAC exhibits biological activity at micromolar concentrations (10–100 µM) through specific signaling pathways, particularly the modulation of NF-κB DNA binding and the cleavage of von Willebrand Factor (VWF) multimers.

Chemical Biology & Mechanism of Action

Structural Distinction

DiNAC is the disulfide dimer of NAC. Its pharmacological activity is strictly dependent on the integrity of the disulfide bridge.

-

Formula: C₁₀H₁₆N₂O₆S₂

-

Key Feature: The disulfide bond allows DiNAC to participate in thiol-disulfide exchange reactions with surface proteins or intracellular targets without immediately flooding the cell with free thiols.

Intracellular Fate & Signaling

Unlike NAC, which enters the cell and is rapidly deacetylated to cysteine to support GSH synthesis, DiNAC acts through a "disulfide switch" mechanism.

-

NF-κB Modulation: DiNAC (and its ester derivatives) inhibits the DNA-binding activity of activated NF-κB.[2] This contrasts with NAC, which primarily inhibits the upstream degradation of IκB.

-

Potency: In contact sensitivity models, DiNAC is 100–1000 times more potent than NAC, confirming it does not act merely as a prodrug for NAC.[1]

Figure 1: Differential Mechanism of Action (DiNAC vs. NAC)

Caption: DiNAC directly inhibits NF-κB DNA binding at low concentrations, whereas NAC primarily supports GSH synthesis and inhibits upstream IκB degradation at high concentrations.

Core Biological Functions in Cellular Models

Endothelial Function & Atherosclerosis

DiNAC reverses endothelial dysfunction in atherosclerotic models (e.g., WHHL rabbits) without altering plasma lipid levels.[3]

-

Target: Endothelial Nitric Oxide Synthase (eNOS).

-

Effect: Prevents TNF-α induced downregulation of eNOS protein and mRNA.

-

Outcome: Restoration of NO-dependent vasodilation.

Immunomodulation

DiNAC modulates T-cell mediated responses, such as Delayed-Type Hypersensitivity (DTH).[1]

-

Mechanism: It can enhance or suppress DTH depending on the sensitizer, indicating a regulatory role in T-cell signaling (Th1 vs Th2 balance).

-

Adhesion Molecules: Reduces expression of VCAM-1 and E-selectin on endothelial cells, limiting leukocyte recruitment to plaques.

Thrombolysis (White Clot Lysis)

A critical, distinct function of DiNAC is its ability to lyse arterial thrombi (rich in platelets and VWF), which are resistant to tPA.

-

Mechanism: Reduction of disulfide bonds in von Willebrand Factor (VWF) multimers, causing the structural collapse of the thrombus.

-

Efficacy: Lyses clots in <30 mins in perfusion models.[4]

Comparative Data: DiNAC vs. Standard Agents

| Feature | N-Acetylcysteine (NAC) | DiNAC | tPA (Tissue Plasminogen Activator) |

| Primary Class | Antioxidant / GSH Precursor | Immunomodulator / Disulfide Agent | Serine Protease |

| Active Concentration | 1 – 10 mM | 10 – 100 µM | nM range (enzymatic) |

| NF-κB Action | Inhibits IκB degradation | Inhibits DNA Binding | None |

| Thrombolysis Target | Mucus (Mucolytic) | Arterial Thrombi (VWF-rich) | Fibrin-rich Clots |

| Endothelial Effect | ROS Scavenging | Restores eNOS Expression | N/A |

Detailed Experimental Protocols

Protocol A: Assessment of Endothelial NO Release (DAF-2 Assay)

Rationale: Standard Griess assays are often not sensitive enough for real-time endothelial NO release. The DAF-2 fluorescent probe is used, but concentration is critical to avoid artifacts.

Materials:

-

HUVEC or Porcine Aortic Endothelial Cells (PAEC).

-

DiNAC (Stock: 10 mM in PBS).

-

DAF-2 (4,5-diaminofluorescein).[5]

-

Stimulant: Acetylcholine (ACh) or Calcium Ionophore (A23187).

Step-by-Step Workflow:

-

Seeding: Plate endothelial cells in black 96-well plates (clear bottom) at 2x10⁴ cells/well. Culture until confluent.

-

Pre-treatment: Treat cells with DiNAC (10, 30, 100 µM) for 24 hours. Include a TNF-α (10 ng/mL) control group to simulate inflammatory stress.

-

Probe Loading: Wash cells 2x with Tyrode’s buffer. Incubate with 0.1 µM DAF-2 (Low concentration is critical) for 30 mins at 37°C.

-

Stimulation: Add ACh (1 µM) to induce NO release.

-

Measurement: Measure fluorescence (Ex 495 nm / Em 515 nm) every 1 min for 20 mins.

-

Validation: Subtract baseline fluorescence (auto-fluorescence). Confirm specificity using L-NAME (NOS inhibitor) in control wells.

Protocol B: In Vitro Thrombolysis Perfusion Model

Rationale: To demonstrate DiNAC's ability to lyse VWF-rich "white" clots, which mimic arterial occlusion.

Materials:

-

Perfusion chamber (glass capillary).

-

Whole blood (citrated).

-

Collagen-coated surface (to trigger platelet adhesion).

-

Syringe pump.

Step-by-Step Workflow:

-

Clot Formation: Perfuse whole blood over collagen at high shear rate (1500 s⁻¹) for 5 mins to form platelet-rich thrombi.

-

Wash: Flush with saline to remove non-adherent cells.

-

Treatment: Perfuse DiNAC (2 mM) or Vehicle (PBS) at a constant flow rate (e.g., 100 µL/min).

-

Observation: Monitor thrombus surface area via microscopy every 2 mins.

-

Quantification: Calculate % Lysis = [(Initial Area - Final Area) / Initial Area] x 100.

-

Expected Result: >70% lysis within 30 mins for DiNAC; <10% for Saline.

-

Visualization of Thrombolytic Mechanism

Figure 2: Mechanism of Arterial Thrombolysis by DiNAC

Caption: DiNAC targets the disulfide bonds holding VWF multimers together, effectively lysing platelet-rich arterial clots that are resistant to fibrin-targeting tPA.

References

-

Pettersson, K., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis." Journal of Pharmacology and Experimental Therapeutics. Link

-

Sjödin, K., et al. (1989). "Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability." Biochemical Pharmacology. Link

-

Kim, D., et al. (2021).[4] "Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC)." PLOS ONE. Link

-

Schreck, R., et al. (1991). "Reactive oxygen intermediates as apparently widely used messengers in the activation of the NF-kappa B transcription factor and HIV-1." EMBO Journal. Link

-

Leikert, J.F., et al. (2001).[5] "Reliable in vitro measurement of nitric oxide released from endothelial cells using low concentrations of the fluorescent probe 4,5-diaminofluorescein."[5] FEBS Letters. Link

-

Hulthe, J., et al. (2008). "The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects." Atherosclerosis. Link

Sources

- 1. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reliable in vitro measurement of nitric oxide released from endothelial cells using low concentrations of the fluorescent probe 4,5-diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Immunomodulatory Properties of N,N'-Diacetyl-L-Cystine (DiNAC)

[1]

Executive Summary

N,N'-Diacetyl-L-cystine (DiNAC) represents a distinct class of redox-active immunomodulators.[1] Often conflated with its monomeric precursor N-acetylcysteine (NAC), DiNAC possesses unique pharmacokinetic and pharmacodynamic properties driven by its disulfide structure.[2] Unlike free thiols which act as direct scavengers, DiNAC functions as a "disulfide delivery system," requiring intracellular reduction to exert its effects. This guide details the mechanistic divergence of DiNAC from NAC, its potent modulation of vascular inflammation (atherosclerosis), and its complex role in contact hypersensitivity (CHS).

Molecular Architecture & The "Disulfide Switch"

Structural Distinction

DiNAC is the disulfide dimer of NAC.[3] While NAC is a thiol-containing antioxidant, DiNAC is chemically stable in extracellular fluids, resisting the rapid auto-oxidation that compromises NAC bioavailability.

-

Formula: C₁₀H₁₆N₂O₆S₂

-

Key Feature: The disulfide bond acts as a latency switch. DiNAC is inactive extracellularly but becomes biologically active upon cellular entry and reduction.

Mechanism of Action: Intracellular Activation

The immunomodulatory potency of DiNAC relies on the "Disulfide Switch." It mimics the transport of cystine but delivers two equivalents of NAC/cysteine upon intracellular reduction.

Key Mechanistic Pathway:

-

Uptake: DiNAC enters the cell (likely via the xC- cystine/glutamate antiporter or similar disulfide transporters).

-

Reduction: Cytosolic reductases (Thioredoxin/Glutathione systems) cleave the disulfide bond.

-

Effect: This releases free thiols locally within the cytoplasm, replenishing the Glutathione (GSH) pool and modulating redox-sensitive transcription factors like NF-κB.

Critical Insight: Unlike NAC, which scavenges radicals indiscriminately, DiNAC specifically targets intracellular redox signaling nodes. Research indicates DiNAC inhibits NF-κB DNA binding without affecting I-κB degradation, a distinct mechanism from NAC.[4]

Immunomodulatory Core: Vascular & Cellular Targets[4]

Atherosclerosis and Endothelial Function

DiNAC has demonstrated significant efficacy in reducing atherosclerosis in Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a gold-standard model for familial hypercholesterolemia.

-

Efficacy: ~50% reduction in thoracic aorta plaque formation.[2]

-

Lipid Neutrality: Effects occur independent of plasma lipid lowering, confirming a direct immunomodulatory mechanism on the vessel wall.

-

Target: Downregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).

-

NO Modulation: DiNAC prevents the TNF-α induced downregulation of Nitric Oxide Synthase (NOS), preserving endothelial vasodilation.

The Contact Hypersensitivity (CHS) Paradox

DiNAC acts as a true modulator, not just a suppressor.[1] In murine models of Oxazolone-induced CHS (a Th1-dominant response), DiNAC can surprisingly enhance the effector phase reaction at low doses, while reducing inflammation in other contexts (e.g., atherosclerosis).

-

Hypothesis: This paradox suggests DiNAC buffers the redox environment. In T-cells, optimal ROS levels are required for activation; DiNAC may maintain these levels preventing "reductive stress" or "oxidative exhaustion," thereby sustaining the immune response in acute challenges while resolving chronic vascular inflammation.

Visualization: Signaling & Experimental Workflows

Figure 1: The DiNAC Intracellular Activation Pathway

This diagram illustrates the "Disulfide Switch" mechanism, distinguishing extracellular stability from intracellular activity.

Caption: Fig 1. DiNAC acts as a stable prodrug, entering cells via transporters before reduction to active thiols, subsequently modulating NF-kB and adhesion molecules.

Figure 2: Oxazolone-Induced CHS Protocol Workflow

A standardized workflow for assessing DiNAC immunomodulation in vivo.

Caption: Fig 2. Step-by-step workflow for the Oxazolone Contact Hypersensitivity model used to validate DiNAC immunomodulatory potency.

Experimental Protocols

In Vivo: Oxazolone-Induced Contact Hypersensitivity (CHS)

Objective: To quantify the immunomodulatory effect of DiNAC on T-cell mediated delayed-type hypersensitivity.

Materials:

-

Subject: Male BALB/c mice (6-8 weeks).

-

Sensitizer: 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Oxazolone).

-

Vehicle: Acetone/Olive Oil (4:1 v/v).

-

DiNAC Preparation: Dissolve in PBS (adjust pH to 7.4 with NaOH if necessary, though DiNAC is more neutral than NAC).

Protocol Steps:

-

Sensitization (Day 0): Shave the abdomen. Apply 100 µL of 3% Oxazolone solution topically.

-

Treatment Window (Day 0–7): Administer DiNAC (0.003 – 30 µmol/kg) via oral gavage or drinking water. Note: DiNAC has high oral bioavailability.

-

Challenge (Day 7): Apply 20 µL of 1% Oxazolone to the right ear and 20 µL of vehicle to the left ear.

-

Measurement (Day 8): 24 hours post-challenge, measure ear thickness using a spring-loaded micrometer (e.g., Mitutoyo).

-

Calculation:

.[5]

In Vitro: Endothelial Adhesion Molecule Expression

Objective: To measure DiNAC inhibition of VCAM-1/ICAM-1 on HUVECs stimulated by TNF-α.

Protocol Steps:

-

Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates.

-

Pre-treatment: Incubate with DiNAC (10 µM – 1 mM) for 1-2 hours. Validation Check: Ensure media contains sufficient cystine/glutamate to drive antiporter activity.

-

Stimulation: Add TNF-α (10 ng/mL) and incubate for 16-24 hours.

-

Assay: Fix cells with 4% paraformaldehyde. Perform ELISA using anti-VCAM-1 or anti-ICAM-1 primary antibodies, followed by HRP-conjugated secondary antibodies.

-

Readout: Measure absorbance at 450 nm.

Comparative Data Summary

Table 1: DiNAC vs. NAC Pharmacological Profile

| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-Cystine (DiNAC) |

| Structure | Monomeric Thiol (R-SH) | Disulfide Dimer (R-S-S-R) |

| Stability | Low (Auto-oxidizes rapidly) | High (Stable in plasma) |

| Cellular Uptake | Passive / Anion Exchange | Active (Likely xC- system) |

| Mechanism | Direct Scavenger + GSH Precursor | Intracellular GSH Precursor + Signal Modulator |

| Immunomodulation | Anti-inflammatory (High dose) | Potent Modulator (Low dose active) |

| Atherosclerosis | Inconsistent clinical data | Proven reduction in WHHL Rabbits (Preclinical) |

| Effect on NF-κB | Inhibits I-κB degradation | Inhibits DNA binding (Post-degradation) |

References

-

Pettersson, K., et al. (2003). The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases.[3] Cardiovascular Drug Reviews.[3]

-

Wågberg, M., et al. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. Journal of Pharmacology and Experimental Therapeutics.

-

Sarnstrand, B., et al. (1999). N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[6][1] Journal of Pharmacology and Experimental Therapeutics.

-

Kim, D.A., et al. (2021). Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC).[7] PLoS ONE.[3][7]

-

Schreck, R., et al. (1991). Reactive oxygen intermediates as apparently widely used messengers in the activation of the NF-kappa B transcription factor and HIV-1. The EMBO Journal.

Sources

- 1. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-diacetyl-L-cystine (DiNAC): A Novel Modulator of Redox Processes and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-diacetyl-L-cystine (DiNAC), the disulfide dimer of the well-known antioxidant N-acetylcysteine (NAC). While structurally related to NAC, DiNAC exhibits a unique profile of activity, functioning as a potent cysteine prodrug for the synthesis of the master antioxidant glutathione (GSH), and possessing distinct immunomodulatory properties. This document delves into the core mechanisms of DiNAC's action in cellular redox homeostasis, its role in mitigating oxidative stress, and its therapeutic potential. We will explore the ongoing discussion regarding its direct antioxidant capacity versus its role as an immunomodulator. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously evaluate the efficacy of DiNAC in various in vitro and in vivo models of oxidative stress. This guide is intended to be a valuable resource for scientists engaged in redox biology, drug discovery, and the development of novel therapeutics for oxidative stress-related diseases.

Introduction to N,N'-diacetyl-L-cystine (DiNAC)

N,N'-diacetyl-L-cystine (DiNAC) is a synthetic molecule representing the disulfide-linked dimer of N-acetylcysteine (NAC)[1][2]. Chemically, it is (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoic acid) with the molecular formula C₁₀H₁₆N₂O₆S₂[3]. While NAC has been extensively studied and is widely used as a mucolytic agent and an antidote for acetaminophen poisoning due to its ability to replenish intracellular glutathione (GSH), DiNAC has emerged as a molecule with its own distinct biological properties[4][5].

Initially investigated as a more stable alternative to NAC for parenteral nutrition, it was found to be less suitable for that purpose[6]. However, subsequent research has revealed its potential in other therapeutic areas, primarily linked to its influence on redox-sensitive cellular processes. A key characteristic of DiNAC is its role as a cysteine prodrug. Following administration, it is metabolized to release cysteine, a critical and often rate-limiting precursor for the synthesis of GSH[3]. This indirect antioxidant mechanism forms the cornerstone of its action against oxidative stress.

Interestingly, a significant body of research suggests that DiNAC's effects may extend beyond simply being a precursor to NAC and cysteine. Studies have highlighted its potent immunomodulatory activities, which in some contexts, are more pronounced than those of NAC, suggesting a mechanism of action that is not solely dependent on its conversion to NAC[4][5]. Some reports even posit that DiNAC itself is not a direct antioxidant but rather exerts its therapeutic effects through immunomodulation[4][6][7]. This guide will explore both facets of DiNAC's activity.

Core Mechanism of Action: Replenishing the Glutathione Pool

The primary and most well-established role of DiNAC in combating oxidative stress is its ability to serve as a robust source of cysteine for the intracellular synthesis of glutathione (GSH)[3]. GSH is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) and the most abundant non-protein thiol in mammalian cells, playing a central role in cellular defense against oxidative and electrophilic insults.

The synthesis of GSH is a two-step enzymatic process:

-

γ-glutamylcysteine synthesis: The formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). This is the rate-limiting step in GSH synthesis.

-

GSH synthesis: The addition of glycine to γ-glutamylcysteine, catalyzed by GSH synthetase.

The availability of cysteine is often the limiting factor in this pathway. DiNAC, upon entering the body, is enzymatically cleaved to yield two molecules of N-acetylcysteine (NAC), which are then deacetylated to produce cysteine. This influx of cysteine drives the synthesis of GSH, thereby bolstering the cell's antioxidant capacity.

Figure 1: Metabolic pathway of DiNAC to Glutathione (GSH).

Direct Antioxidant vs. Immunomodulatory Effects: An Ongoing Scientific Discussion

While the role of DiNAC as a GSH precursor is clear, its capacity as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a subject of debate.

Arguments for Direct Antioxidant Activity: Given that DiNAC is a disulfide, it is less reactive as a direct antioxidant compared to the free thiol group of NAC. However, the disulfide bond can participate in redox reactions, and some studies on similar thiol-containing compounds suggest a potential for direct radical scavenging.

Arguments for a Primary Immunomodulatory Role: Several studies have demonstrated that DiNAC possesses potent immunomodulatory effects that are distinct from and more potent than those of NAC[4][5]. For instance, DiNAC has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions in rodents at concentrations where NAC is inactive[4]. Furthermore, some research explicitly states that DiNAC is not a direct antioxidant but exerts its beneficial effects, such as in the context of atherosclerosis, through its immunomodulatory properties[4][6][7]. This immunomodulatory action may be linked to the regulation of redox-sensitive signaling pathways, such as the NF-κB pathway[7].

A Unified Perspective: It is plausible that DiNAC's therapeutic efficacy arises from a combination of both its indirect antioxidant effects via GSH replenishment and its direct immunomodulatory actions. The relative contribution of each mechanism may depend on the specific pathological context and the local redox environment.

Experimental Protocols for Evaluating the Efficacy of DiNAC

To rigorously assess the role of DiNAC in mitigating oxidative stress, a multi-faceted approach employing a battery of in vitro and in vivo assays is recommended. The following protocols provide a robust framework for such investigations.

In Vitro Antioxidant Capacity Assays

These assays are useful for initial screening and for understanding the direct radical-scavenging potential of DiNAC.

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[8].

-

Protocol:

-

Prepare a stock solution of DiNAC in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of DiNAC solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants that can donate an electron to ABTS•+ cause a decolorization that is measured spectrophotometrically[9][10].

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of DiNAC solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

Cellular Assays for Oxidative Stress

These assays provide a more biologically relevant assessment of DiNAC's ability to protect cells from oxidative damage.

4.2.1. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

-

Principle: This assay measures the ability of a compound to prevent the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) within cells subjected to an oxidative challenge[11].

-

Protocol:

-

Seed cells (e.g., HepG2 or other relevant cell lines) in a 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of DiNAC for 1 hour.

-

Induce oxidative stress by adding a pro-oxidant such as AAPH (600 µM).

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

-

Quercetin can be used as a positive control.

-

4.2.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Principle: This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically or fluorometrically[12][13].

-

Protocol:

-

Treat cells or tissue homogenates with DiNAC and an oxidizing agent.

-

Lyse the cells or homogenize the tissue.

-

To 100 µL of the sample, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.

-

Incubate at 95°C for 45-60 minutes.

-

Cool on ice for 5 minutes.

-

Centrifuge at 3,000 rpm for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

A standard curve using MDA is used for quantification.

-

4.2.3. Protein Carbonyl Assay

-

Principle: This assay measures the level of carbonylated proteins, a hallmark of protein oxidation. Carbonyl groups are derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones are quantified spectrophotometrically.

-

Protocol:

-

Extract proteins from cells or tissues treated with DiNAC and an oxidant.

-

Incubate the protein samples with 10 mM DNPH in 2.5 M HCl for 1 hour in the dark, with vortexing every 15 minutes.

-

Precipitate the proteins with 20% trichloroacetic acid (TCA).

-

Wash the protein pellet with ethanol:ethyl acetate (1:1) to remove excess DNPH.

-

Resuspend the pellet in 6 M guanidine hydrochloride.

-

Measure the absorbance at 370 nm.

-

The carbonyl content is calculated using the molar extinction coefficient of DNPH.

-

Glutathione-Related Assays

4.3.1. Total Glutathione (GSH + GSSG) Assay

-

Principle: This enzymatic recycling assay is based on the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

-

Protocol:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add sample, 50 µL of DTNB, and 50 µL of NADPH.

-

Initiate the reaction by adding 10 µL of glutathione reductase.

-

Measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

Quantify the total glutathione concentration using a GSH standard curve.

-

Figure 2: A comprehensive workflow for assessing the antioxidant properties of DiNAC.

Therapeutic Applications and Future Directions

The unique properties of DiNAC have positioned it as a promising therapeutic agent for a range of conditions associated with oxidative stress and inflammation.

5.1. Atherosclerosis

A significant body of preclinical research has focused on the anti-atherosclerotic effects of DiNAC. In Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model of familial hypercholesterolemia, DiNAC treatment has been shown to reduce the development of atherosclerosis without affecting plasma lipid levels[4][5]. This effect is thought to be mediated by its immunomodulatory properties, which may dampen the inflammatory processes that drive atherosclerotic plaque formation[4][6].

5.2. Neurodegenerative Diseases

While much of the research in neurodegeneration has focused on NAC, the potential of DiNAC in this area is an emerging field of interest. Oxidative stress is a key pathological feature of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease[7][14][15]. By replenishing brain GSH levels, DiNAC could potentially protect neurons from oxidative damage. The therapeutic potential of NAC has been demonstrated in animal models of Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress markers[7][14][16][17]. Given that DiNAC serves as a cysteine prodrug, it is hypothesized to have similar neuroprotective effects. Further research is warranted to directly investigate the efficacy of DiNAC in preclinical models of these diseases.

5.3. Future Directions

Future research should focus on several key areas:

-

Clarifying the Direct Antioxidant Capacity: Further studies are needed to definitively characterize the direct radical-scavenging properties of DiNAC.

-

Elucidating Immunomodulatory Mechanisms: A deeper understanding of the molecular targets and signaling pathways involved in DiNAC's immunomodulatory effects is crucial.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies for atherosclerosis and potentially other oxidative stress-related diseases.

-

Pharmacokinetics and Bioavailability: More detailed studies on the pharmacokinetics and bioavailability of DiNAC will be important for optimizing dosing regimens.

Quantitative Analysis of DiNAC in Biological Samples

Accurate quantification of DiNAC and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.

A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of DiNAC in rat plasma[4]. This method involves protein precipitation followed by chromatographic separation on a C18 column and UV detection. A similar RP-HPLC method has also been established for the simultaneous determination of NAC and DiNAC in cell culture media, which is crucial for in vitro stability and metabolism studies[1][2]. For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can be employed[18].

Conclusion

N,N'-diacetyl-L-cystine is a multifaceted molecule with significant potential in the management of diseases characterized by oxidative stress and inflammation. Its primary role as a cysteine prodrug for GSH synthesis provides a powerful indirect antioxidant mechanism. Concurrently, its distinct immunomodulatory properties offer an additional, and potentially synergistic, therapeutic avenue. The comprehensive experimental protocols provided in this guide will empower researchers to further elucidate the mechanisms of action of DiNAC and explore its full therapeutic potential. As our understanding of the intricate interplay between redox signaling and disease pathogenesis continues to grow, DiNAC stands out as a promising candidate for the development of novel and effective therapies.

References

-

Wågberg, M., Jansson, A. H., Westerlund, C., et al. (2001). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. Journal of Pharmacology and Experimental Therapeutics, 299(1), 76-82). [Link]

-

Doggrell, S. A. (2002). Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis?. Expert Opinion on Investigational Drugs, 11(5), 717-720. [Link]

-

Särnstrand, B., Jansson, A. H., Matuseviciene, G., et al. (1999). N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1174-1184. [Link]

-

Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199-1200. [Link]

- Unver, N. (Patent WO2021219375A1). Process of making n,n'-diacetyl-l-cystine.

-

Tardiolo, G., Bramanti, P., & Mazzon, E. (2018). The Role of N-Acetylcysteine in the Treatment of Alzheimer's Disease. Molecules, 23(3), 720. [Link]

-

Al-Salami, H., Butt, G., & Fawcett, J. P. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]

-

Al-Salami, H., Butt, G., Tucker, I., & Fawcett, J. P. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N′-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

-

Montuschi, P., Barnes, P. J., & Adcock, I. M. (2020). N-Acetylcysteine as a potential treatment for COVID-19. The Lancet Respiratory Medicine, 8(7), e58. [Link]

-

Colombo, G., Dalle-Donne, I., Milzani, A., & Rossi, R. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]

- Wolfe, K. L., & Liu, R. H. (Patent US20110313672A1). Cellular antioxidant activity (caa) assay.

-

Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

-

Garg, G., Singh, S., Singh, A. K., & Rizvi, S. I. (2018). N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging. Canadian Journal of Physiology and Pharmacology, 96(11), 1189-1196. [Link]

-

Jollow, D. J., Mitchell, J. R., Zampaglione, N., & Gillette, J. R. (1974). Bromobenzene-induced liver necrosis. Protective role of glutathione and evidence for 3,4-bromobenzene oxide as the hepatotoxic metabolite. Pharmacology, 11(3), 151-169. [Link]

-

Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. [Link]

-

Janaszewska, A., & Bartosz, G. (2002). Assay of total antioxidant capacity: comparison of four methods as applied to human blood plasma. Scandinavian Journal of Clinical and Laboratory Investigation, 62(3), 231-236. [Link]

-

Hotha, K. K., Yarram, C. S., & Kumar, D. (2006). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 106-111. [Link]

-

Monti, D. A., Zabrecky, G., Kremens, D., Liang, T. W., Wintering, N. A., Cai, J., ... & Newberg, A. B. (2016). N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data. PloS one, 11(6), e0157602. [Link]

-

Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421. [Link]

-

Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

-

Böhler, S., Neuhäuser-Berthold, M., Wagner, K., Virmani, K., & Bässler, K. H. (1988). [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Infusionstherapie, 15(2), 89-92. [Link]

-

Sun, G. Y., Chen, Z., Jasmer, K. J., & Chuang, D. Y. (2015). N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free Radical Biology and Medicine, 84, 235-244. [Link]

-

Arnao, M. B., Cano, A., & Acosta, M. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 164. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

-

ClinicalTrials.gov. N-Acetylcysteine for Neuroprotection in Parkinson's Disease. [Link]

-

Holford, N. H. (2025). N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data. Expert Opinion on Investigational Drugs. [Link]

-

Rocha, F. R. P., & Teixeira, L. S. G. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Journal of the Brazilian Chemical Society, 34, 1-9. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]

-

Science.gov. radical scavenger n-acetyl-l-cysteine: Topics. [Link]

-

Cazzola, M., & Matera, M. G. (2023). N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals. Animals, 13(20), 3213. [Link]

-

Cazzola, M., & Matera, M. G. (2023). N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals. PubMed. [Link]

-

Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Natural Health Research Institute. (2020, November 2). N-Acetyl Cysteine Improves Symptoms of Parkinson's Disease. [Link]

-

Li, H., He, J., Li, Y., & Li, H. (2018). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Molecules, 23(10), 2463. [Link]

-

ResearchGate. Combined Effect of Polyphenols and Cysteine or Glutathione in DPPH Radical Scavenging Reaction. [Link]

-

Oreate AI Blog. (2026, January 15). N-Acetyl-L-Cysteine vs. N-Acetylcysteine: Understanding the Nuances. [Link]

Sources

- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 2. cdn.insights.bio [cdn.insights.bio]

- 3. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Influence of N-acetyl cysteine on beta-amyloid-induced Alzheimer's disease in a rat model: A behavioral and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Effect of N-Acetyl Cysteine as an Adjuvant Treatment in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structure-Activity Relationship and Therapeutic Potential of N,N'-Diacetyl-L-Cystine (DiNAC)

Executive Summary

N,N'-diacetyl-L-cystine (DiNAC) represents a distinct pharmacophore from its monomeric precursor, N-acetylcysteine (NAC).[1][2] While NAC is widely recognized as a direct antioxidant and glutathione (GSH) precursor, DiNAC functions primarily as a potent immunomodulator and disulfide-exchange agent .

This technical guide elucidates the Structure-Activity Relationship (SAR) of DiNAC, challenging the conventional view that it acts merely as a passive prodrug of NAC. Evidence suggests DiNAC operates via a thiol-disulfide exchange mechanism that regulates NF-κB DNA binding and restores endothelial function in atherosclerosis models, independent of plasma lipid levels. This document provides a comprehensive analysis of its molecular architecture, validated synthesis protocols, and mechanistic pathways.

Molecular Architecture & Physicochemical Properties

Structural Core and SAR Logic

The pharmacological divergence between DiNAC and NAC stems from the stability and reactivity of the disulfide bridge.

-

The Disulfide Bridge (S-S): This is the critical pharmacophore. SAR studies indicate that analogues lacking the disulfide bond (e.g., thioethers) or monomeric thiols (NAC) do not exhibit the same potency in specific immunomodulatory assays (e.g., contact sensitivity enhancement). The S-S bond acts as a "redox switch," likely engaging in thiol-disulfide exchange reactions with exofacial membrane proteins.

-

N-Acetyl Groups: Acetylation of the amine groups blocks zwitterion formation typical of free amino acids, enhancing lipophilicity and membrane permeability compared to native cystine. It also protects the molecule from rapid degradation by aminopeptidases.

-

Stereochemistry: The L-isomer is the bioactive form. Stereospecificity is required for interaction with chiral biological targets, including transport systems (e.g., system x_c^-) and enzymes.

Comparative Profile: DiNAC vs. NAC

| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-Cystine (DiNAC) |

| State | Thiol Monomer (R-SH) | Disulfide Dimer (R-S-S-R) |

| Primary Mechanism | Direct radical scavenging; GSH precursor | Thiol-disulfide exchange; Immunomodulation |

| NF-κB Effect | Inhibits I-κB degradation | Inhibits NF-κB DNA binding (Redox regulation) |

| Potency (CS Assay) | Low (requires high doses) | High (100-1000x more potent than NAC) |

| Atherosclerosis | Reduces oxidative stress | Improves endothelial function; Anti-atherosclerotic |

| Stability | Susceptible to auto-oxidation | Stable; mimics endogenous disulfides |

Pharmacodynamics & Mechanism of Action

The "Disulfide Switch" Hypothesis

DiNAC does not function simply by releasing NAC. Instead, it modulates cellular signaling by altering the redox state of critical protein thiols.

-

Immunomodulation: DiNAC modulates Delayed-Type Hypersensitivity (DTH) and Contact Sensitivity (CS).[1][2][3][4][5] It can enhance or suppress immune responses depending on the context (e.g., enhancing oxazolone-induced CS), suggesting it acts as a "biological response modifier" rather than a simple suppressor.[2]

-

NF-κB Regulation: Unlike NAC, which often acts upstream by preventing I-κB degradation, DiNAC (and its esters) has been shown to prevent activated NF-κB from binding to DNA.[1] This suggests a direct modification of the NF-κB protein complex (likely cysteine residues like Cys-62 in the p50 subunit) via disulfide exchange.

-

Endothelial Function: In Watanabe Heritable Hyperlipidemic (WHHL) rabbits, DiNAC restores endothelium-dependent relaxation (NO-mediated) without lowering plasma cholesterol. This indicates a direct vasoprotective effect, likely by preserving Nitric Oxide Synthase (NOS) activity or bioavailability.

Visualization of Signaling Pathway

Figure 1: Proposed mechanism of action. DiNAC acts via thiol-disulfide exchange to modulate intracellular redox states, specifically inhibiting NF-κB DNA binding and preserving endothelial NO function.

Experimental Protocols

Synthesis of N,N'-Diacetyl-L-Cystine (Disodium Salt)

While DiNAC can be formed by oxidizing NAC, a more controlled synthesis uses L-cystine and acetyl chloride to ensure stereochemical integrity and yield.

Reagents:

-

L-Cystine (High purity)[6]

-

Methanol (Anhydrous)

Protocol (Adapted from Patent WO2021219377A1):

-

Preparation of Base Solution:

-

In a reaction vessel, dissolve NaOH (4.0 molar equivalents relative to cystine) in cold methanol (approx. 5-10 mL per mmol cystine).

-

Cool the solution to 5–10°C .

-

-

Addition of Cystine:

-

Add L-Cystine (1 molar equivalent) to the cold alkaline solution.

-

Stir for 5–10 minutes until a basic cystine solution is formed.

-

-

Acetylation (Critical Step):

-

Reaction Completion:

-

Stir the suspension at 5°C for 20 minutes.

-

Allow the mixture to warm to room temperature (20°C) and stir for an additional 10–30 minutes.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure (Rotavap at 40°C).

-

The residue contains N,N'-diacetyl-L-cystine disodium salt and NaCl.

-

Purification (Optional): Desalt using size-exclusion chromatography or selective precipitation depending on downstream application requirements.

-

Assay for Endothelial Function (Ex Vivo)

To validate DiNAC activity, an ex vivo aortic ring assay is superior to simple antioxidant assays (like DPPH), as DiNAC requires biological activation.

-

Tissue Preparation: Harvest thoracic aorta from WHHL or ApoE-/- rabbits/mice. Clean of adherent fat.

-

Mounting: Cut into 3-mm rings and mount in organ baths containing Krebs-Henseleit buffer (37°C, pH 7.4), aerated with 95% O2 / 5% CO2.

-

Pre-contraction: Induce contraction with Phenylephrine (1 µM) until a stable plateau is reached.

-

Treatment: Incubate rings with DiNAC (10–100 µM) or vehicle for 30 minutes.

-

Relaxation Curve: Add cumulative concentrations of Acetylcholine (ACh, 1 nM to 10 µM).

-

Endpoint: Measure % relaxation of pre-contracted tension.

-

Success Criteria: DiNAC-treated rings should show a significant leftward shift in the ACh response curve (lower EC50) compared to vehicle, indicating restored NO bioavailability.

-

References

-

Pettersson, K., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis."[1][5][10] Journal of Pharmacology and Experimental Therapeutics.

-

Särnstrand, B., et al. (1999).[3] "N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents."[1][2][5] Journal of Pharmacology and Experimental Therapeutics.

-

Kitazawa, M., et al. (2002).[3] "Intracellular redox regulation by a cystine derivative suppresses UV-induced NF-kappaB activation."[1][3] Journal of Investigative Dermatology.

-

Wågberg, M., et al. (2001).[10] "N,N'-diacetyl-L-cystine (DiNAC) inhibits atherosclerosis in WHHL rabbits."[1][4][5][10] Journal of Pharmacology and Experimental Therapeutics.

-

Patent WO2021219377A1. (2021). "Process of making N,N'-diacetyl-L-cystine disodium salt from cystine and acetyl chloride." WIPO / Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 8. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide - Google Patents [patents.google.com]

- 9. droracle.ai [droracle.ai]

- 10. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of N,N'-diacetyl-L-cystine (DiNAC) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N,N'-diacetyl-L-cystine (DiNAC) is the disulfide dimer of the well-known antioxidant N-acetylcysteine (NAC). As a more stable cysteine prodrug, DiNAC offers a reliable method for replenishing intracellular cysteine and, subsequently, glutathione (GSH), a cornerstone of cellular antioxidant defense. This document provides a comprehensive guide for the effective use of DiNAC in cell culture applications. It delves into the underlying scientific principles, offers detailed, field-proven protocols for its preparation and application, and provides methodologies for assessing its efficacy in mitigating oxidative stress and enhancing cellular viability.

Introduction: The Rationale for Employing N,N'-diacetyl-L-cystine

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in the pathogenesis of numerous diseases and a common challenge in in vitro cell culture. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in neutralizing ROS and maintaining cellular redox homeostasis.[1][2] The availability of cysteine is the rate-limiting step in GSH synthesis.[3]

While N-acetylcysteine (NAC) is widely used as a cysteine precursor to boost intracellular GSH levels, its stability in solution can be a concern, as it readily oxidizes to form DiNAC.[4] Utilizing DiNAC directly offers a more stable alternative, ensuring a consistent and sustained delivery of its active components to the cultured cells.[5] This guide provides the necessary protocols to harness the benefits of DiNAC in your cell culture experiments.

Mechanism of Action: From Prodrug to Cellular Protection

N,N'-diacetyl-L-cystine acts as a prodrug, delivering cysteine to the intracellular environment. While the precise uptake mechanism for DiNAC is not fully elucidated, it is hypothesized to be transported into the cell where it is reduced to two molecules of N-acetylcysteine (NAC). NAC is then deacetylated by intracellular enzymes to yield L-cysteine.[4][6] This newly available cysteine becomes the limiting substrate for the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity.[3][7]

dot graph "DiNAC_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

DiNAC [label="N,N'-diacetyl-L-cystine\n(DiNAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=box, style=dashed, color="#5F6368"]; NAC [label="2x N-acetylcysteine\n(NAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cysteine [label="2x L-cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutathione [label="Glutathione (GSH)\nSynthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Defense [label="Enhanced Antioxidant\nDefense", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

DiNAC -> Cell_Membrane [label="Uptake"]; Cell_Membrane -> NAC [label="Intracellular\nReduction"]; NAC -> Cysteine [label="Deacetylation"]; Cysteine -> Glutathione; Glutathione -> Antioxidant_Defense; } caption { label = "Figure 1: Proposed metabolic pathway of DiNAC."; fontsize = 8; fontname = "Arial"; }

Preparation of N,N'-diacetyl-L-cystine for Cell Culture

Reagent and Material Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₆S₂ | [8] |

| Molecular Weight | 324.4 g/mol | [8] |

| Appearance | Crystalline solid | [8] |

| Solubility | DMSO: ~20 mg/mL | [8] |

| DMF: ~20 mg/mL | [8] | |

| Ethanol: ~25 mg/mL | [8] | |

| PBS (pH 7.2): ~10 mg/mL | [8] |

Protocol for Stock Solution Preparation

This protocol provides a method for preparing a 100 mM stock solution of DiNAC in DMSO.

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing: Accurately weigh out 32.44 mg of N,N'-diacetyl-L-cystine powder.

-

Dissolution: Add the weighed DiNAC to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

-

Mixing: Vortex the solution until the DiNAC is completely dissolved. Gentle warming to 37°C may aid in dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for at least 6 months.

Determining the Optimal Working Concentration

The optimal working concentration of DiNAC is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the highest non-toxic concentration.

Recommended Concentration Range for Initial Screening

Based on published studies, a starting concentration range of 10 µM to 2 mM is recommended for initial screening.[9][10][11]

Protocol for Determining Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

-

Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

-

Preparation of DiNAC Dilutions: Prepare a series of DiNAC dilutions in your complete cell culture medium. A suggested range is: 0 µM (vehicle control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.

-

Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the prepared DiNAC dilutions. Include a vehicle-only control (medium with the same concentration of DMSO as the highest DiNAC concentration).

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[11]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is considered the optimal non-toxic working concentration.

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Seed cells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare DiNAC dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat cells with DiNAC", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT reagent", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 2-4h", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Add solubilization solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Measure absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; } caption { label = "Figure 2: Workflow for determining DiNAC cytotoxicity."; fontsize = 8; fontname = "Arial"; }

Experimental Protocols for Application

Protocol for Assessing Antioxidant Efficacy

This protocol outlines a general procedure to evaluate the protective effect of DiNAC against chemically induced oxidative stress.

-

Cell Seeding and Pre-treatment: Seed cells as described in the MTT assay protocol. Once adhered, pre-treat the cells with the determined optimal working concentration of DiNAC for 24 hours.

-

Induction of Oxidative Stress: After pre-treatment, introduce an oxidative stressor (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP)) at a pre-determined cytotoxic concentration for a specified duration.

-

Assessment of Cell Viability: Following the oxidative challenge, assess cell viability using the MTT assay as described previously. A significant increase in cell viability in the DiNAC-treated group compared to the stressor-only group indicates a protective effect.

Protocol for Measuring Intracellular Glutathione (GSH) Levels

Several commercial kits are available for the quantification of intracellular GSH. The following is a generalized protocol based on the use of a fluorescent probe such as monochlorobimane (mBCI).

-

Cell Treatment: Treat cells with DiNAC at the optimal working concentration for 24 hours. Include a negative control (vehicle only).

-

Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol of the chosen GSH assay kit.

-

GSH Detection: Incubate the cell lysates with the detection reagent (e.g., mBCI), which fluoresces upon binding to GSH.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Quantification: Determine the GSH concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of GSH. An increase in GSH levels in DiNAC-treated cells is expected.[5]

Important Considerations and Best Practices

-

Stability in Media: While DiNAC is more stable than NAC, it is recommended to prepare fresh dilutions in cell culture media for each experiment, especially for long-term incubations.[14]

-

Vehicle Control: Always include a vehicle control (media with the same concentration of the solvent used for the stock solution) to account for any potential effects of the solvent on the cells.

-

Positive Control: When assessing antioxidant effects, consider using a well-established antioxidant like NAC as a positive control for comparison.

-

Cell Line Specificity: The response to DiNAC can vary between different cell lines. It is essential to optimize the protocol for your specific cell model.

Conclusion

N,N'-diacetyl-L-cystine is a valuable tool for researchers investigating the roles of oxidative stress and glutathione in cellular processes. Its stability and efficacy as a cysteine prodrug make it a superior alternative to N-acetylcysteine in many cell culture applications. By following the detailed protocols and guidelines presented in this document, researchers can confidently and effectively incorporate DiNAC into their experimental designs to achieve robust and reproducible results.

References

-

ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. Retrieved from [Link]

-

PubMed. (1995). Alteration of glutathione level in human melanoma cells: effect of N-acetyl-L-cysteine and its analogues. Retrieved from [Link]

-

MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

-

PubMed. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. Retrieved from [Link]

-

PubMed. (1994). Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2. Retrieved from [Link]

-

Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

-

ScienceDirect. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Retrieved from [Link]

-

ResearchGate. (n.d.). Studied stability of NAC in DMEM medium. | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

-

Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

-

PMC. (2007). N-acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Retrieved from [Link]

-

Defined Bioscience. (n.d.). DMEM/F12 Basal Medium. Retrieved from [Link]

-

PubMed. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. Retrieved from [Link]

-

MDPI. (2023). How to Increase Cellular Glutathione. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) How to Increase Cellular Glutathione. Retrieved from [Link]

-

PubMed. (2006). Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis. Retrieved from [Link]

-

ResearchGate. (2018). N-acetyl-L-cysteine protects dental tissue stem cells against oxidative stress in vitro. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Retrieved from [Link]

-

PubMed. (2021). N-acetyl-cysteine and the control of oxidative stress during in vitro ovarian follicle growth, oocyte maturation, embryo development and cryopreservation. Retrieved from [Link]

-

PubMed Central. (2024). The Combined Antioxidant Effects of N-Acetylcysteine, Vitamin D3, and Glutathione from the Intestinal–Neuronal In Vitro Model. Retrieved from [Link]

-

bioRxiv. (2021). A Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells using Selenocystine and a Fluorescent Probe. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Intracellular Glutathione Levels on the Induction of Nrf2-Mediated Gene Expression by α-Dicarbonyl Precursors of Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Combined Antioxidant Effects of N-Acetylcysteine, Vitamin D3, and Glutathione from the Intestinal–Neuronal In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. researchgate.net [researchgate.net]

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N,N'-diacetyl-L-cystine

Abstract

This application note details a precise, accurate, and robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N,N'-diacetyl-L-cystine (diNAC). N,N'-diacetyl-L-cystine is the primary oxidative dimer of the widely used antioxidant and mucolytic agent, N-acetyl-L-cysteine (NAC).[1][2] As the presence of diNAC is a critical indicator of NAC degradation, this method is essential for quality control, stability studies, and formulation development in the pharmaceutical and biotechnology sectors. The described isocratic method utilizes a C18 stationary phase with a UV detector, ensuring high specificity and sensitivity for its intended purpose. All procedures and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Rationale

N-acetyl-L-cysteine (NAC) is a versatile therapeutic agent, but it is susceptible to oxidation, especially in solution and when exposed to air.[1] This process leads to the formation of a disulfide bond between two NAC molecules, creating the dimer N,N'-diacetyl-L-cystine (diNAC).[1] Monitoring the concentration of diNAC is therefore a direct measure of the degradation of NAC-containing products and a critical quality attribute for ensuring product efficacy and safety.

This guide provides a comprehensive framework for quantifying diNAC using RP-HPLC, a powerful analytical technique ideal for separating and quantifying components in a mixture. The choice of a reversed-phase method is predicated on its ability to separate moderately polar compounds like diNAC from other potential impurities and the parent compound, NAC.

Causality Behind Experimental Choices:

-

Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is selected for its hydrophobic character, which provides the necessary retention for diNAC. While diNAC is a polar molecule, the use of specific mobile phase modifiers allows for sufficient interaction and, consequently, robust separation. For challenging separations involving highly polar analytes, specialized columns such as polar-endcapped or aqueous-compatible C18 phases can offer enhanced retention and prevent phase dewetting.[5][6]

-

Mobile Phase Composition: The mobile phase consists of a polar aqueous component and a less polar organic modifier (acetonitrile). Critically, Trifluoroacetic Acid (TFA) is incorporated at a low concentration (0.1%). TFA serves a dual purpose: it acts as an ion-pairing agent and lowers the mobile phase pH.[7][8] By acidifying the mobile phase, the carboxyl groups on diNAC are protonated, suppressing their ionization. This reduces the polarity of the analyte, leading to better retention, improved peak symmetry, and enhanced resolution on the C18 column.[8]

-

Detection Wavelength: UV detection at a low wavelength, such as 210-220 nm, is employed.[9] This region is selected because, while diNAC lacks a strong chromophore for high-wavelength UV detection, its peptide and carboxyl functional groups exhibit significant absorbance in the far UV spectrum, providing the necessary sensitivity for quantification.[10]

Analytical Method Workflow

The overall process, from preparation to final data analysis, follows a systematic and self-validating workflow to ensure data integrity.

Caption: Workflow for diNAC quantification by RP-HPLC.

Materials and Instrumentation

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

-

Data System: Chromatography Data System (CDS) for instrument control and data processing.

-

Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reference Standard: N,N'-diacetyl-L-cystine (≥95% purity).

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

Detailed Protocols

Protocol 1: Preparation of Solutions

-

Mobile Phase Preparation (Aqueous/ACN with 0.1% TFA):

-

Aqueous Component (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

-

Organic Component (0.1% TFA in ACN): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix.

-

The final mobile phase composition will be set in the instrument method. For this isocratic method, a typical starting point is 96:4 (v/v) Aqueous:Organic . Filter through a 0.45 µm membrane filter and degas before use.

-

-

diNAC Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10.0 mg of diNAC reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and prepared fresh as needed.

-

-

Calibration Standard Preparation:

-

Prepare a series of at least five calibration standards by performing serial dilutions of the diNAC Stock Solution with the mobile phase. A suggested concentration range is 0.5 µg/mL to 25 µg/mL.

-

Protocol 2: Sample Preparation

-

The goal is to prepare a sample solution with a diNAC concentration that falls within the established calibration range.

-

Accurately weigh the sample (e.g., drug product powder, lyophilized material) and dissolve it in a known volume of mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates before injection.

Protocol 3: HPLC Analysis

-

Instrument Setup and Equilibration:

-

Install the C18 analytical column.

-

Set the mobile phase flow rate and composition as defined in Table 1.

-

Purge the pump lines to remove any air bubbles.

-

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

-

System Suitability Test (SST):

-

Before running samples, perform at least five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).

-

The results must meet the acceptance criteria outlined in Table 2 to ensure the system is performing adequately.

-

-

Analytical Sequence:

-

Create a sequence in the CDS software.

-

The sequence should begin with a blank injection (mobile phase) to ensure no carryover or system contamination.

-

Inject the calibration standards from lowest to highest concentration.

-

Inject the prepared samples. It is good practice to bracket samples with check standards to monitor for any drift in instrument performance.

-

Data Analysis and Validation

Chromatographic Conditions & System Suitability

The method parameters and system suitability criteria are crucial for ensuring the reliability and reproducibility of the results on a day-to-day basis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column providing good efficiency and retention. |

| Mobile Phase | Isocratic: 96% (0.1% TFA in H₂O) / 4% (0.1% TFA in ACN) | Simple, robust, and optimized for diNAC retention.[1] |

| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column, balancing speed and efficiency. |

| Detection | UV at 212 nm | Provides high sensitivity for diNAC.[1] |